

Diallyldiethoxysilane: Chemical Properties, Structural Dynamics, and Advanced Application Workflows

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Compound of Interest

Compound Name: *Diallyldiethoxysilane*

CAS No.: 13081-67-9

Cat. No.: B3046804

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Executive Summary

In the landscape of advanced materials and drug delivery systems, bifunctional organosilanes serve as critical architectural building blocks. **Diallyldiethoxysilane** (DADES) is a highly versatile, bifunctional silicon compound characterized by two hydrolyzable ethoxy groups and two reactive allyl groups [1]. This unique structural duality allows it to act as a bridge between inorganic sol-gel networks and organic polymeric matrices.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. We will dissect the mechanistic causality behind its reactivity, explore why it is preferred over its vinyl or methoxy counterparts, and provide self-validating, field-proven protocols for its integration into mesoporous silica nanoparticles (MSNs) and superabsorbent polymers (SAPs) [2].

Chemical Structure and Fundamental Properties

Diallyldiethoxysilane (CAS: 13081-67-9) features a central silicon atom tetrahedrally coordinated to two ethoxy ($-OCH_2CH_3$) and two allyl ($-CH_2CH=CH_2$) ligands.

The Principle of Bifunctionality

- **The Ethoxy Ligands (Inorganic Precursors):** Under aqueous acidic or basic conditions, the ethoxy groups undergo hydrolysis to form reactive silanols ($Si-OH$). These silanols subsequently condense to form robust, inorganic siloxane ($Si-O-Si$) networks [3].
- **The Allyl Ligands (Organic Reactive Sites):** The terminal carbon-carbon double bonds of the allyl groups are primed for free-radical polymerization, thiol-ene click chemistry, or platinum-catalyzed hydrosilylation [4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of DADES utilized for stoichiometric calculations in synthetic workflows.

Property	Value / Description
Chemical Name	Diallyldiethoxysilane
CAS Registry Number	13081-67-9
Molecular Formula	$C_{10}H_{20}O_2Si$
Molecular Weight	200.35 g/mol
Structural Class	Bifunctional Organosilane
Primary Reactive Sites	2x Hydrolyzable (Ethoxy), 2x Polymerizable (Allyl)
Typical Appearance	Clear, colorless liquid

Mechanistic Insights: Causality in Experimental Design

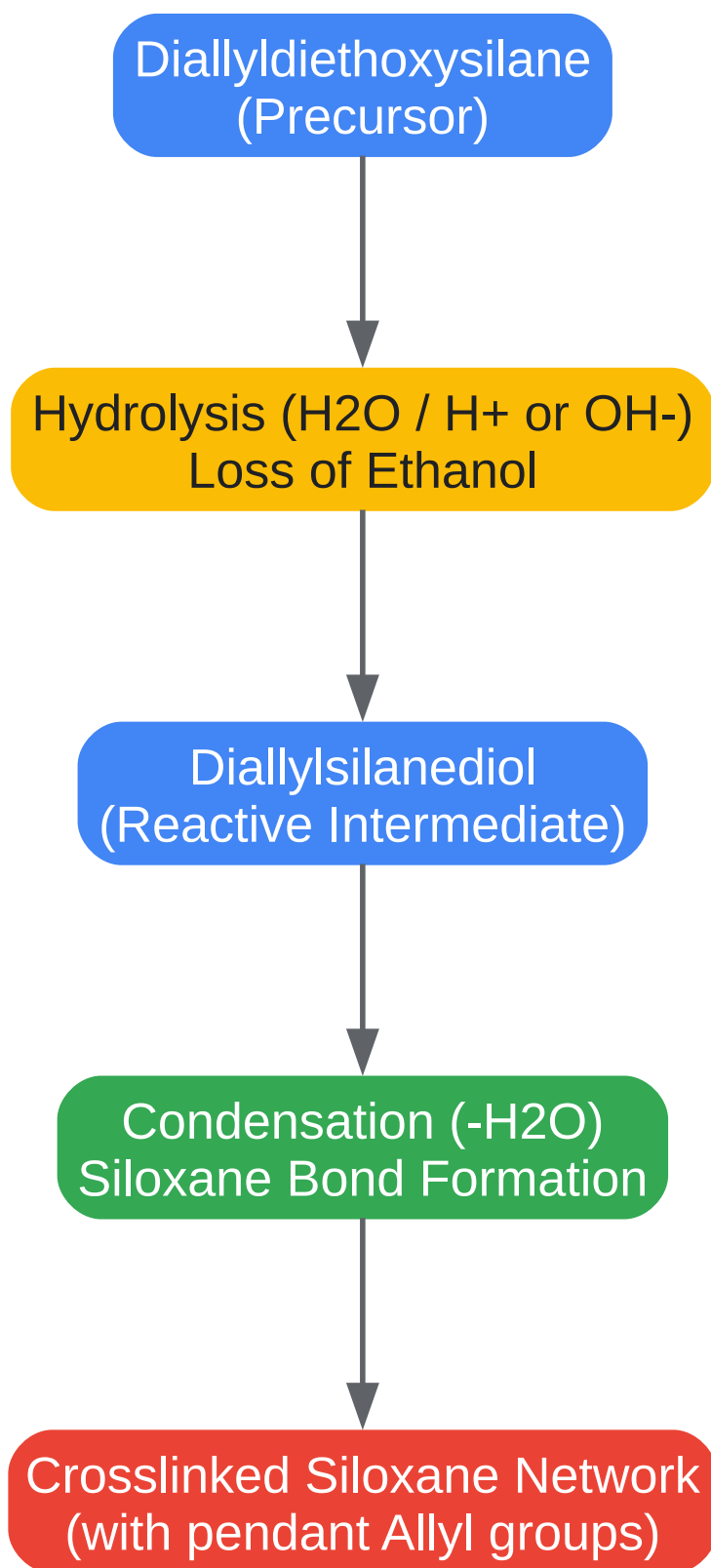
To leverage DADES effectively, researchers must understand the why behind its structural behavior, which dictates experimental conditions.

Ethoxy vs. Methoxy Hydrolysis Kinetics

Why choose an ethoxy silane over a methoxy silane? Methoxy groups hydrolyze rapidly, often leading to uncontrolled condensation and the premature precipitation of bulk silica. The ethoxy groups in DADES hydrolyze at a slower, more predictable rate. This controlled kinetic profile is paramount when co-condensing DADES with Tetraethyl orthosilicate (TEOS) to form highly ordered, uniform mesoporous structures without phase separation.

Allyl vs. Vinyl Steric Flexibility

In crosslinking applications, such as the synthesis of superabsorbent polymers [2], DADES is often preferred over divinyl-diethoxysilane. The allyl group contains a methylene ($-\text{CH}_2-$) spacer between the silicon atom and the double bond. This spacer provides critical rotational flexibility, reducing steric hindrance during free-radical polymerization and yielding a more elastic, resilient polymer matrix.



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Fig 1: Sol-gel hydrolysis and condensation pathway of **Diallyldiethoxysilane**.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Every synthetic phase includes a definitive analytical checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Protocol 1: Synthesis of Allyl-Functionalized Mesoporous Silica Nanoparticles (MSNs)

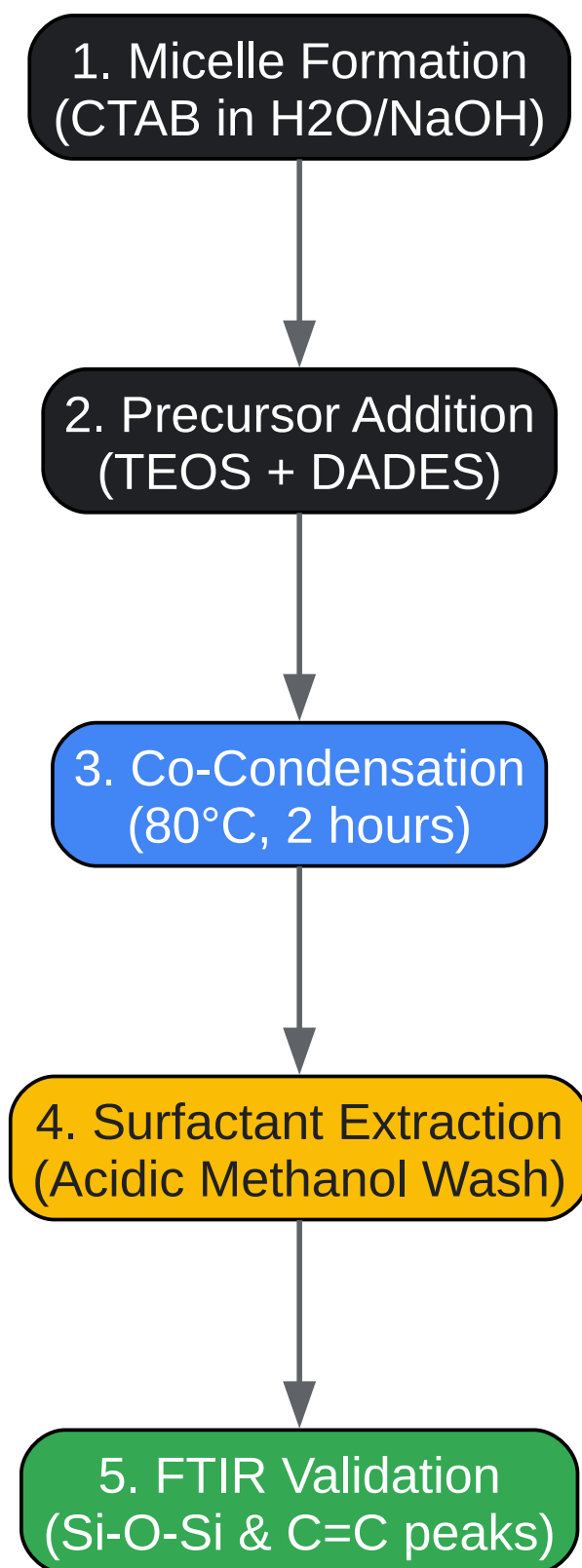
This protocol details the co-condensation of TEOS and DADES to create nanocarriers for targeted drug delivery.

Causality Check: We utilize a solvent extraction method for surfactant removal rather than thermal calcination. Calcination (typically $>500^{\circ}\text{C}$) would thermally obliterate the organic allyl groups. Acidic methanol extraction preserves the double bonds for downstream drug conjugation.

Step-by-Step Methodology:

- **Micelle Formation:** Dissolve 1.0 g of Cetyltrimethylammonium bromide (CTAB) in 480 mL of deionized water. Add 3.5 mL of 2M NaOH. Stir at 80°C for 30 minutes to form stable spherical micelles.
- **Precursor Addition:** Dropwise, add a mixture of 5.0 mL TEOS and 0.5 mL DADES. **Self-Validation:** The solution should transition from clear to opaque white within 15 minutes, indicating the nucleation of silica nanoparticles.
- **Co-Condensation:** Maintain vigorous stirring at 80°C for 2 hours. The ethoxy groups of DADES and TEOS co-hydrolyze and condense around the CTAB templates.
- **Collection:** Centrifuge the suspension at 10,000 rpm for 15 minutes. Wash the pellet twice with ethanol and once with water.
- **Surfactant Extraction:** Suspend the nanoparticles in 100 mL of methanol containing 1 mL of concentrated HCl. Reflux at 60°C for 24 hours.
- **Final Validation (System Integrity):** Analyze the dried powder via FTIR spectroscopy.

- Pass Criteria: Disappearance of C–H stretching bands at 2920 cm^{-1} and 2850 cm^{-1} (confirms complete CTAB removal). Presence of a strong Si–O–Si band at 1080 cm^{-1} and a distinct C=C stretching band at $\sim 1630\text{ cm}^{-1}$ (confirms successful DADES incorporation).



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Fig 2: Workflow for synthesizing DADES-functionalized mesoporous silica.

Protocol 2: Platinum-Catalyzed Hydrosilylation for Silicone Elastomers

DADES is frequently used to crosslink hydride-terminated polydimethylsiloxane (PDMS) to form advanced elastomers or protective coatings [4].

Causality Check: Chloroplatinic acid (Speier's catalyst) or Karstedt's catalyst is required because the activation energy for the anti-Markovnikov addition of a Si–H bond across an unactivated allyl double bond is prohibitively high at room temperature without transition metal coordination.

Step-by-Step Methodology:

- **Preparation:** In a moisture-free Schlenk flask under argon, combine 10 g of hydride-terminated PDMS with 0.5 g of DADES.
- **Catalyst Addition:** Introduce 10 ppm of Platinum (relative to total mass) using Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex).
- **Curing:** Stir the mixture at room temperature for 10 minutes, then cast it into a Teflon mold. Cure in a vacuum oven at 60°C for 4 hours.
- **Final Validation (System Integrity):** Perform ATR-FTIR on the cured elastomer.
 - **Pass Criteria:** The complete disappearance of the sharp Si–H stretching peak at $\sim 2120\text{ cm}^{-1}$ indicates 100% conversion and successful crosslinking.

Conclusion

Diallyldiethoxysilane (DADES) bridges the gap between inorganic rigidity and organic reactivity. By understanding the kinetic causality of its ethoxy groups and the steric advantages of its allyl groups, researchers can engineer highly specific, self-validating workflows. Whether utilized as an internal crosslinker in superabsorbent polymers [2] or as a surface modifier for drug-eluting silica nanoparticles, DADES remains a premier reagent in the modern materials science toolkit.

References

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